6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 1337048-94-8
VCID: VC4509950
InChI: InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2
SMILES: C1CC(C2=C(C1)C=C(C=C2)Cl)N
Molecular Formula: C10H12ClN
Molecular Weight: 181.66

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 1337048-94-8

Cat. No.: VC4509950

Molecular Formula: C10H12ClN

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine - 1337048-94-8

Specification

CAS No. 1337048-94-8
Molecular Formula C10H12ClN
Molecular Weight 181.66
IUPAC Name 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2
Standard InChI Key MBBWLMFFVWVGIC-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)C=C(C=C2)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine consists of a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexane ring. The chlorine substituent occupies the 6-position on the aromatic ring, while the primary amine group is located at the 1-position of the tetrahydronaphthalene system . The SMILES notation C1CC(C2=C(C1)C=C(C=C2)Cl)N\text{C1CC(C2=C(C1)C=C(C=C2)Cl)N} explicitly defines the connectivity, highlighting the amine’s position on the saturated carbon adjacent to the aromatic moiety .

The InChIKey MBBWLMFFVWVGIC-UHFFFAOYSA-N\text{MBBWLMFFVWVGIC-UHFFFAOYSA-N} provides a unique identifier for the compound’s stereochemistry-free representation . For enantiomerically pure forms, such as the (R)- and (S)-hydrochloride salts, stereochemical descriptors modify the InChIKey. For example, the (R)-enantiomer’s InChIKey is AXGVCEPSKLJNQI-HNCPQSOCSA-N\text{AXGVCEPSKLJNQI-HNCPQSOCSA-N}, where the @ symbol denotes absolute configuration .

Isomeric and Stereochemical Variants

Positional and stereoisomers of this compound have been documented:

  • 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 60480-00-4): An isomer with the amine group at the 2-position .

  • (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2055848-85-4): The S-configured enantiomer, isolated as a hydrochloride salt .

  • (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9): The R-enantiomer, also stabilized as a hydrochloride .

Physicochemical Properties

Molecular Weight and Composition

The free base form of the compound has a molecular weight of 181.66 g/mol, calculated as C10H12ClN\text{C}_{10}\text{H}_{12}\text{ClN} . For its hydrochloride salts, the molecular weight increases to 218.12 g/mol due to the addition of HCl (C10H13Cl2N\text{C}_{10}\text{H}_{13}\text{Cl}_2\text{N}) .

Solubility and Stability

Supplier data indicate that the free base should be stored at room temperature (RT) with protection from light to prevent degradation . The hydrochloride salts exhibit greater stability, with recommended storage at -80°C for long-term preservation (up to 6 months) or -20°C for short-term use (1 month) . Solubility profiles vary:

  • Free base: Soluble in dimethyl sulfoxide (DMSO) and ethanol, with stock solutions typically prepared at 10 mM concentrations .

  • Hydrochloride salts: Enhanced aqueous solubility due to ionic character, facilitating formulation in biological buffers .

PropertyFree Base Hydrochloride Salt
Molecular FormulaC10H12ClN\text{C}_{10}\text{H}_{12}\text{ClN}C10H13Cl2N\text{C}_{10}\text{H}_{13}\text{Cl}_2\text{N}
Molecular Weight (g/mol)181.66218.12
Storage TemperatureRT, protected from light-80°C or -20°C

Analytical Characterization

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for the free base reveal CCS values for common adducts :

Adductm/zPredicted CCS (Ų)
[M+H]+182.07311134.8
[M+Na]+204.05505148.9
[M+NH4]+199.09965145.8
[M-H]-180.05855139.3

These values assist in mass spectrometry-based identification, particularly in untargeted metabolomics workflows.

Concentration (mM)Free Base (mg/mL)Hydrochloride Salt (mg/mL)
10.18170.2181
101.8172.181

Solutions should be sonicated at 37°C to ensure complete dissolution and aliquoted to avoid freeze-thaw degradation .

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